molecular formula C16H13F3N2O2S B5913760 14-Hydroxy-9-(trifluoromethyl)-12-thia-10,17-diazatetracyclo[9.7.0.02,8.013,18]octadeca-1(11),2(8),9,13(18),14-pentaen-16-one

14-Hydroxy-9-(trifluoromethyl)-12-thia-10,17-diazatetracyclo[9.7.0.02,8.013,18]octadeca-1(11),2(8),9,13(18),14-pentaen-16-one

Cat. No.: B5913760
M. Wt: 354.3 g/mol
InChI Key: BKSMOTMNWVIWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Hydroxy-9-(trifluoromethyl)-12-thia-10,17-diazatetracyclo[9.7.0.02,8.013,18]octadeca-1(11),2(8),9,13(18),14-pentaen-16-one is a complex heterocyclic compound. This compound is part of a class of molecules known for their potential therapeutic applications, particularly in the modulation of GABA A receptors. These receptors are crucial for inhibitory neurotransmission in the human brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Hydroxy-9-(trifluoromethyl)-12-thia-10,17-diazatetracyclo[9.7.0.02,8.013,18]octadeca-1(11),2(8),9,13(18),14-pentaen-16-one involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, introduction of the trifluoromethyl group, and the formation of the diazatetracyclic core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

14-Hydroxy-9-(trifluoromethyl)-12-thia-10,17-diazatetracyclo[9.7.0.02,8.013,18]octadeca-1(11),2(8),9,13(18),14-pentaen-16-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

14-Hydroxy-9-(trifluoromethyl)-12-thia-10,17-diazatetracyclo[9.7.0.02,8.013,18]octadeca-1(11),2(8),9,13(18),14-pentaen-16-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through modulation of GABA A receptors. These receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission in the brain. By binding to these receptors, the compound enhances their activity, leading to increased inhibitory signaling. This can have various therapeutic effects, particularly in conditions characterized by excessive neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Cyclohepta-thieno-diazepine derivatives: These compounds share a similar core structure and also modulate GABA A receptors.

    Benzodiazepines: Another class of GABA A receptor modulators, but with a different core structure.

Uniqueness

14-Hydroxy-9-(trifluoromethyl)-12-thia-10,17-diazatetracyclo[9.7.0.02,8.013,18]octadeca-1(11),2(8),9,13(18),14-pentaen-16-one is unique due to its specific trifluoromethyl and diazatetracyclic structure, which may confer distinct pharmacological properties compared to other GABA A receptor modulators .

Properties

IUPAC Name

14-hydroxy-9-(trifluoromethyl)-12-thia-10,17-diazatetracyclo[9.7.0.02,8.013,18]octadeca-1(11),2(8),9,13(18),14-pentaen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)14-8-5-3-1-2-4-7(8)11-12-13(24-15(11)21-14)9(22)6-10(23)20-12/h6H,1-5H2,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSMOTMNWVIWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C(=NC3=C2C4=C(S3)C(=CC(=O)N4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.